1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a tert-butylphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound . This reaction can be optimized using microwave irradiation to increase yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale Claisen-Schmidt condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts such as NaOH or Ba(OH)₂ can enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nitration with HNO₃ and H₂SO₄, sulfonation with H₂SO₄, halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity and protein function . The aromatic ring and tert-butyl group may also influence the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione:
4-tert-butylphenol: Used in the production of epoxy resins and as a plasticizer.
Uniqueness
1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its combination of a pyrrole ring with a tert-butylphenyl group and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-10-14(11-19)13(2)18(12)16-8-6-15(7-9-16)17(3,4)5/h6-11H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDFURNTBWPOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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